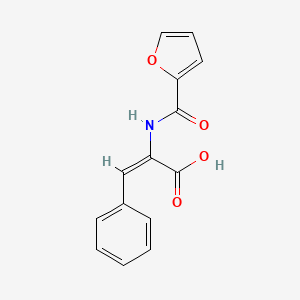
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and researchers are exploring its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of the hepatitis C virus by targeting the viral protease enzyme.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. It has also been shown to have an effect on the immune system, increasing the production of certain cytokines that are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, and researchers are exploring its potential in treating various diseases. However, one limitation is its low yield in the synthesis process, which can make it difficult to obtain large quantities for research purposes.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further investigate its anti-cancer properties and its potential in treating various types of cancer. Another direction is to explore its potential in treating viral infections other than hepatitis C. Additionally, researchers can explore its potential in treating other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies can be conducted to determine the optimal dosage and delivery method for this compound in therapeutic applications.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Its potential therapeutic applications make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal dosage and delivery method for therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride then reacts with 4-chloro-1-methyl-1H-pyrazole-5-amine to form the desired product. The yield of the product is around 50%.
Aplicaciones Científicas De Investigación
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In one study, it was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, it was found to have anti-viral activity against the hepatitis C virus. It has also been studied for its potential in treating inflammatory bowel disease.
Propiedades
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(9(14)7-15-17)13(18)16-8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQNFXENKIEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5437801.png)
![1-[(4-chloro-2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5437812.png)
![N,N,4-trimethyl-3-{2-[methyl(pentyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5437823.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B5437826.png)
![ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5437834.png)
![3-(2,6-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5437842.png)
![3-({[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5437848.png)


![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine](/img/structure/B5437869.png)
![4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5437870.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![{4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B5437885.png)